molecular formula C15H22N2O2 B2535778 Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate CAS No. 2007924-91-4

Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate

Cat. No. B2535778
CAS RN: 2007924-91-4
M. Wt: 262.353
InChI Key: QYRHPZBDSVGXKW-AWEZNQCLSA-N
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Description

“Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate” is a chemical compound with the CAS Number: 2007924-91-4 . It has a molecular weight of 262.35 and its IUPAC name is benzyl (S)- (1-isopropylpyrrolidin-3-yl)carbamate .


Molecular Structure Analysis

The molecular formula of this compound is C15H22N2O2 . The InChI Code is 1S/C15H22N2O2/c1-12(2)17-9-8-14(10-17)16-15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,16,18)/t14-/m0/s1 .


Physical And Chemical Properties Analysis

This compound is a yellow oil . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Histone Deacetylase Inhibition in Cancer Therapy

One area of research involves the use of compounds similar to Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate in inhibiting histone deacetylases (HDACs), which are enzymes involved in modifying the accessibility of chromatin and thus influencing gene expression. A study on the oral HDAC inhibitor, MS-275, showed its potential in treating refractory solid tumors and lymphomas, demonstrating dose-dependent pharmacokinetics and biologically relevant plasma concentrations, indicating antitumor activity (Gore et al., 2008).

Pharmacodynamics and Pharmacokinetics

Another research area focuses on the pharmacodynamics and pharmacokinetics of novel compounds for treating inflammatory diseases. For instance, AM103, a FLAP inhibitor, has been evaluated for its efficacy in dose-dependent inhibition of leukotriene production, a key player in asthma and other inflammatory conditions (Bain et al., 2010).

Metabolism and Excretion Studies

Research into the metabolism and excretion of drugs is crucial for understanding their safety and efficacy. A study on the dual orexin receptor antagonist ACT-541468 using microtracer/accelerator mass spectrometry (AMS) identified numerous metabolites, providing insights into the compound's pharmacokinetics and suggesting extensive metabolism through oxidative transformations (Muehlan et al., 2019).

Analytical Characterization of Novel Psychoactive Substances

The analytical characterization of novel psychoactive substances (NPS) is another important application. This involves identifying and quantifying the chemical composition of unknown substances, which is crucial for forensic analyses and toxicological assessments. A study highlighted the use of 1H NMR spectroscopy, GC-MS, and UPLC-MS/MS® for the identification and characterization of seven NPS, underlining the significance of analytical chemistry in resolving complex cases (Ameline et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

benzyl N-[(3S)-1-propan-2-ylpyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12(2)17-9-8-14(10-17)16-15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,16,18)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRHPZBDSVGXKW-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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